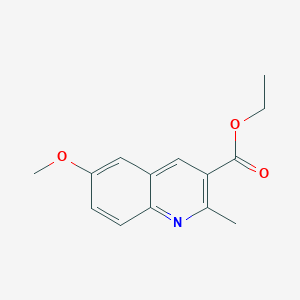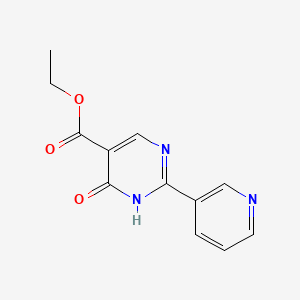
2,5-Dichloroquinoline
Overview
Description
2,5-Dichloroquinoline is a chemical compound with the molecular formula C9H5Cl2N. It has an average mass of 198.049 Da and a monoisotopic mass of 196.979904 Da .
Synthesis Analysis
The synthesis of 2,5-Dichloroquinoline and its derivatives has been a subject of interest in various studies. For instance, a study reported the synthesis of a new quinoline derivative, which showed significant larvicidal and pupicidal properties against a malarial and a dengue vector . Another study reported the synthesis of a series of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile .
Molecular Structure Analysis
The molecular structure of 2,5-Dichloroquinoline is represented by the SMILES notation c1cc2c(ccc(n2)Cl)c(c1)Cl . This representation indicates the presence of a quinoline core structure with chlorine atoms at the 2nd and 5th positions.
Chemical Reactions Analysis
The reactivity of 2,5-Dichloroquinoline and its derivatives has been explored in various studies. For example, a study reported the synthesis of bioactive heterocyclic compounds in different classes having pharmacological activities . Another study mentioned the synthesis of 2,7-dichloroquinoline-3-carbonitrile .
Physical And Chemical Properties Analysis
2,5-Dichloroquinoline has a density of 1.4±0.1 g/cm3, a boiling point of 304.0±22.0 °C at 760 mmHg, and a flash point of 166.2±7.9 °C . It has a molar refractivity of 52.0±0.3 cm3 and a polar surface area of 13 Å2 .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
2,5-Dichloroquinoline serves as a key intermediate in the synthesis of various heterocyclic compounds. These compounds are crucial in developing pharmacologically active molecules used in anticancer, antimalarial, and antimicrobial treatments . The chloroquinoline scaffold is particularly significant due to its ability to interact with a wide range of biological targets.
Antimalarial Drug Development
Quinoline derivatives, including those derived from 2,5-Dichloroquinoline, are extensively studied for their antimalarial properties. They form the core structure for several antimalarial drugs, offering a pathway to synthesize new therapeutic agents that can combat drug-resistant strains of Plasmodium parasites .
Antibacterial Applications
Research has shown that chloroquinoline analogs exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This makes 2,5-Dichloroquinoline a valuable starting material for synthesizing novel antibacterial agents .
Antioxidant Properties
Compounds synthesized from 2,5-Dichloroquinoline have demonstrated strong antioxidant activities. These properties are essential for developing treatments that can mitigate oxidative stress-related diseases .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,5-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLOQSXPPSJIMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350315 | |
| Record name | 2,5-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloroquinoline | |
CAS RN |
59412-12-3 | |
| Record name | 2,5-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1298037.png)
![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)







![Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate](/img/structure/B1298052.png)


